Suc-Ala-Ala-Pro-Gly-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H30N6O9 |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

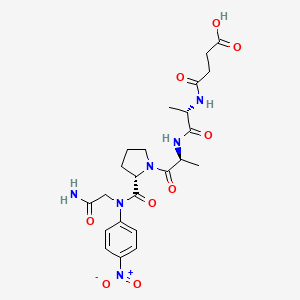

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C23H30N6O9/c1-13(25-19(31)9-10-20(32)33)21(34)26-14(2)22(35)27-11-3-4-17(27)23(36)28(12-18(24)30)15-5-7-16(8-6-15)29(37)38/h5-8,13-14,17H,3-4,9-12H2,1-2H3,(H2,24,30)(H,25,31)(H,26,34)(H,32,33)/t13-,14-,17-/m0/s1 |

InChI Key |

PSEMASASSNCPGA-ZQIUZPCESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Suc-Ala-Ala-Pro-Gly-pNA: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic peptide substrate Nα-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glycine-p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA). It details its chemical structure, physicochemical properties, and its primary application as a substrate for serine proteases, particularly α-lytic protease. This document also includes a detailed experimental protocol for its use in enzyme kinetics and a discussion of the underlying biochemical principles.

Core Concepts: Chemical Structure and Properties

This compound is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) chromophore. The succinyl group at the N-terminus enhances its solubility in aqueous solutions. The peptide sequence (Ala-Ala-Pro-Gly) is specifically designed to be recognized and cleaved by certain proteases.

Chemical Structure:

While a definitive 2D structure diagram from a primary peer-reviewed source remains elusive in public databases, its structure can be inferred from its constituent parts: a succinyl group, the amino acid sequence Alanine-Alanine-Proline-Glycine, and a p-nitroaniline moiety attached to the C-terminus of Glycine via an amide bond.

Physicochemical Properties:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 72682-68-9 | [1][2] |

| Molecular Formula | C₂₃H₃₀N₆O₉ | [2] |

| Molecular Weight | 534.52 g/mol | [2] |

| Solubility | Soluble in DMSO.[3][4] Aqueous solubility is limited but enhanced by the N-terminal succinyl group.[5] | |

| Storage | Store at -20°C for long-term stability. | [6] |

Mechanism of Action and Enzymatic Hydrolysis

This compound serves as a chromogenic substrate for proteases that exhibit specificity for the Ala-Ala-Pro-Gly sequence. The enzymatic cleavage occurs at the amide bond between the C-terminal glycine residue and the p-nitroaniline group.

Upon hydrolysis by a suitable protease, such as α-lytic protease, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation can be monitored spectrophotometrically by measuring the increase in absorbance at or near 405 nm. This direct relationship between enzyme activity and color change allows for the quantitative determination of enzyme kinetics.

The enzymatic reaction can be visualized as a single-step hydrolysis event.

Caption: Enzymatic cleavage of this compound by α-lytic protease.

Experimental Protocol: α-Lytic Protease Activity Assay

The following protocol is based on methodologies described for similar chromogenic substrates and the known application of this compound in studying α-lytic protease.[7] Researchers should optimize concentrations and incubation times based on their specific experimental conditions and enzyme preparations.

Materials:

-

This compound (Substrate)

-

α-Lytic Protease (Enzyme)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Stock Solutions:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

-

Enzyme Stock Solution: Prepare a stock solution of α-lytic protease in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) at a concentration to be determined empirically. Store aliquots at -20°C.[6]

-

-

Assay Setup:

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

Prepare serial dilutions of the enzyme in the assay buffer.

-

In a 96-well microplate, add the diluted enzyme solutions to the wells.

-

Include a substrate blank (assay buffer without enzyme) and an enzyme blank (enzyme solution without substrate) for background correction.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate working solution to each well containing the enzyme.

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Subtract the background absorbance (from the blank wells) from the absorbance readings of the reaction wells.

-

Plot the absorbance at 405 nm versus time for each enzyme concentration.

-

The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹).

-

The experimental workflow can be summarized in the following diagram:

Caption: A streamlined workflow for the α-lytic protease activity assay.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Enzyme Kinetics Studies: Its use allows for the determination of key kinetic parameters such as Kₘ and kcat for α-lytic protease and other related enzymes. The study by Bone et al. (1991) utilized this and similar substrates to investigate the structural basis for the broad specificity of α-lytic protease mutants.[7]

-

Inhibitor Screening: The substrate is employed in high-throughput screening assays to identify and characterize potential inhibitors of target proteases.

-

Protease Specificity Profiling: By comparing the hydrolysis rates of a panel of similar peptide substrates, researchers can delineate the substrate specificity of a given protease.

Conclusion

This compound is a well-defined and useful tool for the study of serine proteases. Its chromogenic nature provides a straightforward and quantitative method for assessing enzyme activity. The detailed understanding of its chemical properties and a standardized experimental protocol are essential for obtaining reliable and reproducible results in research and drug development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. neb.com [neb.com]

- 7. Structural basis for broad specificity in alpha-lytic protease mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Substrate Specificity of Suc-Ala-Ala-Pro-Gly-pNA and Related Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Glycine-para-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA). Due to the limited specific literature on this particular peptide, this guide establishes a framework for its use by drawing detailed comparisons with the well-characterized and structurally similar substrates: Suc-Ala-Ala-Ala-pNA and Suc-Ala-Ala-Pro-Phe-pNA. This document outlines the core principles of pNA-based enzymatic assays, details substrate specificities for related compounds, provides adaptable experimental protocols, and presents key data in a structured format for effective comparison.

Introduction to Chromogenic p-Nitroanilide Substrates

Chromogenic substrates containing a para-nitroanilide (pNA) moiety are invaluable tools in enzyme kinetics and inhibitor screening. The core principle of these assays lies in the spectrophotometric detection of the reaction product. In its peptide-bound form, pNA is colorless. However, upon enzymatic cleavage of the amide bond between the peptide and the pNA group, free pNA is released, which has a distinct yellow color and a strong absorbance at wavelengths between 405 and 410 nm.[1][2][3] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity under initial velocity conditions.

The peptide sequence of the substrate is the primary determinant of its specificity for a particular protease. The succinyl group at the N-terminus enhances the solubility of the peptide in aqueous buffers, a crucial feature for in vitro assays.[3]

Substrate Specificity and Enzyme Interactions

The specificity of a protease is determined by the amino acid residues it preferentially binds in its active site pockets, particularly the S1 pocket which accommodates the P1 residue of the substrate (the residue immediately preceding the scissile bond).

To provide a robust understanding of the expected enzymatic interactions with this compound, we will examine the known specificities of its close analogs.

Suc-Ala-Ala-Ala-pNA

This substrate, with Alanine at the P1 position, is a well-established and sensitive substrate for elastases .[1] Porcine pancreatic elastase and human leukocyte elastase both readily cleave this substrate.[1] It is also reported to be hydrolyzed by other serine proteases such as proteinase K, subtilisins, and thermitase.[1]

Suc-Ala-Ala-Pro-Phe-pNA

With Phenylalanine at the P1 position, this substrate is tailored for proteases with a preference for large hydrophobic residues in their S1 pocket. It is a sensitive substrate for:

-

α-Chymotrypsin

-

Cathepsin G [2]

-

Chymase

-

Prostate-Specific Antigen (PSA)

-

Cyclophilins (Peptidyl Prolyl cis-trans Isomerases)

Notably, it is not hydrolyzed by human leukocyte elastase.

The following table summarizes the known kinetic parameters for the cleavage of Suc-Ala-Ala-Pro-Phe-pNA by various enzymes.

| Enzyme | Substrate | K_m_ (µM) | Reference |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | [2] |

| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 |

Experimental Protocols

The following are detailed methodologies for enzymatic assays using pNA substrates. While a specific protocol for this compound is not published, the protocol for Suc-Ala-Ala-Ala-pNA with porcine pancreatic elastase serves as an excellent template.

General Assay Principle for pNA Substrates

The workflow for a typical enzymatic assay with a pNA substrate involves the preparation of reagents, incubation of the enzyme with the substrate, and continuous or endpoint measurement of the absorbance to determine the reaction rate.

General workflow for a pNA-based enzymatic assay.

Protocol for Porcine Pancreatic Elastase Assay with Suc-Ala-Ala-Ala-pNA

This protocol is adapted from established methods and can be modified for use with this compound.[5]

Materials:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C.

-

Enzyme Dilution Buffer: 0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0.

-

Substrate Stock Solution: Dissolve Suc-Ala-Ala-Ala-pNA in DMSO to a concentration of 10-20 mM.

-

Enzyme Solution: Dissolve porcine pancreatic elastase to 1.0 mg/mL in the enzyme dilution buffer. Prepare a working dilution of 0.10 mg/mL in the same buffer. Keep on ice.

-

96-well microplate or spectrophotometer cuvettes.

-

Spectrophotometer capable of reading at 410 nm.

Procedure:

-

Prepare the reaction mixture: In each well of a microplate, add:

-

250 µL of Assay Buffer.

-

5 µL of Substrate Stock Solution (for a final concentration of approximately 0.2-0.5 mM, this may need optimization).

-

-

Equilibrate: Incubate the plate at 25°C for 5-10 minutes to bring the reaction mixture to the desired temperature.

-

Initiate the reaction: Add 5 µL of the 0.10 mg/mL elastase working solution to each well.

-

Measure absorbance: Immediately begin reading the absorbance at 410 nm every minute for 10-30 minutes.

-

Calculate Activity:

-

Determine the rate of change in absorbance per minute (ΔA410/min) from the linear portion of the curve.

-

Calculate the specific activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA410/min * Total Volume (L)) / (ε * Path Length (cm) * [Enzyme] (mg)) Where ε (molar extinction coefficient) for p-nitroaniline is 8,800 M⁻¹cm⁻¹.

-

Data Presentation

The following tables present a comparative summary of the physical and enzymatic properties of this compound and its analogs.

Table 1: Physical and Chemical Properties of Substrates

| Substrate | Molecular Formula | Molecular Weight ( g/mol ) | P1 Residue |

| This compound | C₂₃H₃₀N₆O₉ | 534.53 | Glycine |

| Suc-Ala-Ala-Ala-pNA | C₁₉H₂₅N₅O₈ | 451.43 | Alanine |

| Suc-Ala-Ala-Pro-Phe-pNA | C₃₀H₃₆N₆O₉ | 624.65 | Phenylalanine |

Table 2: Summary of Known Enzyme Specificities

| Substrate | Primary Target Enzymes | Not Cleaved By |

| This compound | Pancreatic Elastase (putative) | Data not available |

| Suc-Ala-Ala-Ala-pNA | Pancreatic Elastase, Leukocyte Elastase, Proteinase K | Data not available |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G, Chymase, PSA, Cyclophilins | Human Leukocyte Elastase |

Logical Relationships in Substrate Design and Specificity

The choice of the P1 residue is a critical factor in designing a substrate for a specific serine protease. The following diagram illustrates the relationship between the P1 residue of the substrate and the S1 binding pocket of the target enzyme.

P1 residue determines enzyme specificity.

Conclusion

This compound is a chromogenic substrate likely targeted by elastase and other proteases that recognize small amino acids at the P1 position. While direct kinetic data for this specific peptide is sparse, a comprehensive understanding of its application can be achieved by examining its well-characterized analogs, Suc-Ala-Ala-Ala-pNA and Suc-Ala-Ala-Pro-Phe-pNA. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers and drug development professionals to effectively utilize this compound in their enzymatic assays and screening campaigns. It is recommended that for any new enzyme-substrate pair, kinetic parameters such as K_m_ and k_cat_ be determined empirically to ensure accurate and reproducible results.

References

The Intended Use of Suc-Ala-Ala-Pro-Gly-pNA in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of biochemical research and drug development, the use of specific and reliable enzymatic substrates is paramount for the accurate characterization of proteases and the screening of their inhibitors. This technical guide provides an in-depth overview of the synthetic chromogenic substrate Succinyl-Alanine-Alanine-Proline-Glycine-p-Nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA). We will explore its core applications, the principles behind its use, detailed experimental protocols, and its role in advancing our understanding of enzyme function.

Core Concept: A Tool for Probing Protease Specificity

This compound is a synthetic peptide that serves as a substrate for specific proteases. Its utility in research stems from its carefully designed structure:

-

Peptide Sequence (Suc-Ala-Ala-Pro-Gly): This sequence mimics a recognition site for certain proteases. The specificity of a protease is determined by its ability to bind to and cleave the peptide bond at a specific position within this sequence. The terminal Glycine (Gly) residue at the P1 position (the amino acid immediately preceding the cleavage site) is a key determinant of the substrate's target enzyme.

-

Chromogenic Reporter Group (p-Nitroanilide, pNA): The C-terminus of the peptide is covalently linked to p-nitroanilide. When the peptide bond between the Glycine and the pNA is cleaved by a protease, free pNA is released. This liberated pNA has a distinct yellow color and a strong absorbance at a specific wavelength, typically around 405-410 nm.

The enzymatic hydrolysis of this compound allows for a straightforward and continuous colorimetric assay to measure the activity of the target protease. The rate of pNA release is directly proportional to the enzyme's activity under given conditions.

Primary Intended Use: Assay for α-Lytic Protease Activity

Based on available literature, the primary intended use of this compound is as a substrate for α-lytic protease and its mutants[1][2]. α-Lytic protease, a serine protease isolated from the bacterium Lysobacter enzymogenes, exhibits a preference for cleaving peptide bonds following small, neutral amino acids such as Alanine, Serine, Threonine, and Valine. The presence of Glycine at the P1 position of this compound makes it a suitable substrate for studying the activity of this class of enzymes.

While other proteases may exhibit some level of activity towards this substrate, its design is particularly tailored for investigating proteases with a specificity for smaller amino acid residues at the P1 site.

Principle of the Enzymatic Assay

The enzymatic assay for protease activity using this compound is based on the spectrophotometric detection of the hydrolysis product, p-nitroanilide.

The workflow for a typical enzyme activity assay involves the incubation of the protease with the substrate and monitoring the change in absorbance over time.

Experimental Protocols

The following is a generalized protocol for determining protease activity using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials:

-

This compound

-

α-Lytic Protease or other target enzyme

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

96-well microplate

-

Standard laboratory pipettes and consumables

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (refer to the manufacturer's instructions). The final concentration will depend on the enzyme's activity.

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

-

Enzyme Assay:

-

Set up the microplate with the required number of wells for samples, controls (no enzyme), and blanks (no substrate).

-

Add the appropriate volume of assay buffer to each well.

-

Add the working substrate solution to each well.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to the sample wells.

-

Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Plot the absorbance values against time for each sample.

-

Determine the initial linear rate of the reaction (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (μmol/min/mg) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Amount of Enzyme in mg)

-

Where ε is the molar extinction coefficient of p-nitroanilide (typically ~8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5).

-

-

Data Presentation

| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | α-Lytic Protease | Data not available | Data not available | Data not available | |

| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 60 | Data not available | Data not available | [1] |

| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1700 | Data not available | Data not available | [1] |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymase | 4000 | Data not available | Data not available | [1] |

Data for Suc-Ala-Ala-Pro-Phe-pNA is provided for comparative context.

Applications in Drug Development

The use of this compound extends to the screening and characterization of protease inhibitors, a critical aspect of drug development.

References

Absorbance spectrum of p-nitroanilide released from Suc-Ala-Ala-Pro-Gly-pNA

An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroanilide Released from Suc-Ala-Ala-Pro-Gly-pNA

For researchers, scientists, and drug development professionals utilizing the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Glycine-p-nitroanilide (this compound), a thorough understanding of the spectral properties of the released p-nitroanilide (pNA) is paramount for accurate enzymatic activity determination. This guide provides a detailed overview of the absorbance spectrum of pNA, experimental protocols for its quantification, and a visual representation of the enzymatic assay workflow.

Introduction to p-Nitroanilide as a Chromogenic Reporter

In biochemical assays, synthetic peptide substrates like this compound are instrumental in measuring the activity of specific proteases. The enzymatic cleavage of the amide bond between the peptide and p-nitroaniline releases the yellow-colored pNA molecule. The concentration of the liberated pNA can be quantified spectrophotometrically, providing a direct measure of enzyme activity. The intensity of the color, and thus the absorbance, is proportional to the amount of pNA produced.

Absorbance Spectrum of p-Nitroanilide

The absorbance spectrum of p-nitroaniline is characterized by a maximum absorbance peak (λmax) in the near-UV region. While the λmax of free p-nitroaniline is around 380-381 nm, enzymatic assays are typically monitored at slightly longer wavelengths, such as 405 nm or 410 nm.[1][2][3] This is a critical consideration to minimize interference from the un-cleaved substrate, which has a significant absorbance at lower wavelengths.[4] The absorbance of pNA is also sensitive to the pH and composition of the solution.[5][6]

Quantitative Data for p-Nitroanilide

The molar extinction coefficient (ε) is a crucial parameter for converting absorbance measurements into the molar concentration of the product using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration). The value of ε for p-nitroanilide can vary depending on the specific wavelength and the assay conditions.

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Typical Assay Conditions |

| 405 | 9,960 | General use in enzymatic assays.[7] |

| 405 | 9,500 | Reported for human leukocyte elastase assays.[4] |

| 410 | 8,800 | Commonly used in chymotrypsin and other protease assays.[1] |

| 380 | 13,500 | Peak absorbance of free p-nitroaniline, but with potential substrate overlap.[4] |

Experimental Protocol for Measuring p-Nitroanilide Release

This protocol provides a general framework for a continuous colorimetric assay to determine protease activity using this compound. Specific parameters may need to be optimized for the enzyme of interest.

1. Materials and Reagents:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5-9.0, or 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)[3]

-

Purified enzyme solution

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm or 410 nm

-

96-well microplate or cuvettes

2. Preparation of Solutions:

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store this stock solution in aliquots at -20°C, protected from light.[8]

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution with the assay buffer to the desired final concentration (e.g., 0.2 - 1 mM).[3][8] It is crucial to prepare this solution fresh.

3. Assay Procedure:

-

Set the spectrophotometer or microplate reader to the desired temperature (e.g., 25°C or 37°C) and wavelength (405 nm or 410 nm).[3]

-

Pipette the substrate working solution into the wells of the microplate or cuvettes.

-

To initiate the enzymatic reaction, add a small volume of the enzyme solution to each well. The final volume should be consistent across all reactions.

-

Immediately start monitoring the change in absorbance over time. Readings can be taken at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).[8]

-

Include appropriate controls, such as a blank (substrate working solution without enzyme) and a negative control (enzyme in assay buffer without substrate).

4. Data Analysis:

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔA/min).

-

Convert the rate of change in absorbance to the rate of pNA formation in molar concentration per minute using the Beer-Lambert law: Rate (M/min) = (ΔA/min) / (ε × b) where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar extinction coefficient of p-nitroanilide at the chosen wavelength (from the table above).

-

b is the path length of the light through the solution in cm (typically 1 cm for a standard cuvette, but needs to be determined for a microplate).

-

Enzymatic Reaction and Detection Workflow

The following diagram illustrates the workflow for the enzymatic assay, from the substrate to the detection of the released p-nitroanilide.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. fao.org [fao.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chegg.com [chegg.com]

- 8. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Enzymatic Interaction with a Glycine Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between enzymes and glycine substrates. While the classic P1-S1 interaction, a cornerstone of protease specificity, is extensively studied for residues with bulky, hydrophobic, or charged side chains, specificity for a P1-glycine residue is a less commonly characterized phenomenon. However, two key biological systems offer significant insights into how enzymes recognize and process glycine: the mitochondrial Glycine Cleavage System (GCS) and fungal Polyglycine Hydrolases. This document will delve into the mechanisms, quantitative data, and experimental protocols related to these systems, providing a robust framework for understanding enzyme-glycine interactions.

The Glycine Cleavage System (GCS): A Multi-Enzyme Complex for Glycine Catabolism

The Glycine Cleavage System is a mitochondrial multi-enzyme complex that plays a central role in global carbon and nitrogen metabolism by catalyzing the reversible oxidation of glycine.[1][2] It is not a protease in the traditional sense, as it does not hydrolyze a peptide bond. Instead, it decarboxylates glycine in a multi-step process. The system is composed of four proteins: P-protein (glycine decarboxylase), H-protein (a lipoic acid-containing carrier), T-protein (aminomethyltransferase), and L-protein (dihydrolipoamide dehydrogenase).[3]

The initial and key interaction with the glycine substrate is mediated by the P-protein . This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of glycine.[3] The H-protein acts as a co-substrate, accepting the aminomethyl group from glycine.[4]

Mechanism of P-protein Interaction with Glycine

The catalytic cycle begins with the P-protein, which binds the glycine substrate. The reaction proceeds through a sequential random Bi Bi mechanism.[4] Glycine and the H-protein bind to the P-protein, leading to the decarboxylation of glycine to CO2 and the transfer of the remaining aminomethyl moiety to the lipoamide arm of the H-protein.[1][3]

Quantitative Data for P-protein and Glycine Interaction

The following table summarizes the available kinetic parameters for the P-protein-catalyzed reaction.

| Substrate | Enzyme | Km | Optimal pH | Source |

| Glycine | Chicken Liver P-protein | 5.8 mM | 7.1 | [4] |

| H-protein | Chicken Liver P-protein | 3.4 µM | 7.1 | [4] |

Signaling and Metabolic Pathways Involving the GCS

The GCS is a critical node in cellular metabolism, linking glycine degradation to one-carbon metabolism through the production of 5,10-methylenetetrahydrofolate.[5] This one-carbon unit is essential for the biosynthesis of purines, thymidylate, and methionine.[3] In plants, the GCS is a key component of the photorespiratory pathway.[2] Defects in the GCS, particularly in the P-protein (encoded by the GLDC gene), lead to the severe metabolic disorder nonketotic hyperglycinemia, characterized by the accumulation of glycine in the brain and other tissues.[5][6]

Fungal Polyglycine Hydrolases: A True P1-S1 Interaction

Certain plant-pathogenic fungi secrete proteases known as polyglycine hydrolases that specifically target and cleave polyglycine regions within plant defense proteins, such as class IV chitinases.[7] This represents a true P1-S1 interaction where the enzyme recognizes a glycine residue at the P1 position of the substrate.

Structure and Specificity

The first crystal structure of a polyglycine hydrolase revealed a two-domain structure, with the C-terminal domain sharing structural similarities with class C β-lactamases.[8][9] These enzymes exhibit specificity for cleaving Gly-Gly peptide bonds within a polyglycine linker.[10] The active site contains a catalytic serine, and site-directed mutagenesis of this residue results in a loss of activity.[7]

Quantitative Data

Currently, detailed quantitative kinetic data (Km, kcat) for the interaction of polyglycine hydrolases with their substrates are not extensively reported in publicly available literature.

Biological Context

Polyglycine hydrolases are virulence factors for certain fungal pathogens of plants, such as Zea mays (corn).[8] By cleaving the polyglycine linker of plant chitinases, they inactivate these defense enzymes, thus helping the fungus to overcome one of the plant's resistance mechanisms.[9]

Experimental Protocols

This section details experimental methodologies for studying glycine-interacting enzymes.

Characterization of the Glycine Cleavage System

Objective: To measure the kinetic parameters of the P-protein component.

Methodology: Steady-State Kinetics [4]

-

Enzyme and Substrate Preparation:

-

Purify P-protein and H-protein from a suitable source (e.g., chicken liver mitochondria or a recombinant expression system).

-

Prepare stock solutions of glycine and purified H-protein in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.1).

-

-

Assay Procedure:

-

The reaction measures the exchange of 14CO2 into the carboxyl group of glycine, which is dependent on the forward reaction.

-

Set up reaction mixtures containing P-protein, H-protein, glycine, and NaH14CO3 in a final volume in sealed vials.

-

Incubate at a constant temperature (e.g., 37°C) with gentle shaking.

-

Terminate the reaction by adding an acid (e.g., 10% trichloroacetic acid), which also serves to release the unincorporated 14CO2.

-

Capture the released 14CO2 in a suitable trapping agent (e.g., hyamine hydroxide) within a center well.

-

Quantify the trapped radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Vary the concentration of one substrate (e.g., glycine) while keeping the other (H-protein) at a saturating concentration, and vice versa.

-

Plot initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Use double reciprocal plots (Lineweaver-Burk) to analyze the reaction mechanism.[4]

-

Characterization of Polyglycine Hydrolase Activity

Objective: To determine the cleavage specificity of a polyglycine hydrolase.

Methodology: MALDI-TOF Mass Spectrometry [10][11]

-

Reaction Setup:

-

Incubate the purified polyglycine hydrolase with its substrate (e.g., purified plant chitinase containing a polyglycine linker) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.2).[11]

-

Incubate for a defined period (e.g., 1 hour) at an optimal temperature (e.g., 30°C).[11]

-

As a control, incubate the substrate alone under the same conditions.

-

-

Sample Preparation for MALDI-TOF MS:

-

Stop the reaction and prepare the sample for analysis. This may involve desalting and concentration using a ZipTip or similar method.

-

Mix the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra in the appropriate mass range to detect the full-length substrate and any cleavage products.

-

Compare the spectra of the enzyme-treated sample with the control to identify new peaks corresponding to the cleavage fragments.

-

The masses of the fragments can be used to determine the exact cleavage sites within the polyglycine linker.[10]

-

General Workflow for Identifying Proteases with P1-Glycine Specificity

For the discovery and characterization of novel proteases that may exhibit specificity for a single P1-glycine residue, a systematic approach is required.

Conclusion and Future Directions

The interaction of enzymes with a glycine substrate is a nuanced field. While the traditional P1-S1 paradigm is less frequently centered on glycine due to its minimal side chain, the Glycine Cleavage System and fungal Polyglycine Hydrolases provide detailed models of specific glycine recognition and processing. The GCS highlights a complex, coordinated enzymatic pathway for glycine catabolism with profound implications for human health, whereas polyglycine hydrolases offer a fascinating example of co-evolution in plant-pathogen interactions.

Future research in this area could focus on:

-

Discovering Novel Glycine-Specific Proteases: Employing modern screening techniques, such as cellular libraries of peptide substrates (CLiPS)[12] or mass spectrometry-based degradomics,[13] to identify proteases that may have a previously uncharacterized specificity for P1-glycine residues.

-

Structural and Mechanistic Studies: Elucidating the high-resolution structures of polyglycine hydrolases in complex with their substrates to understand the molecular basis of their specificity.

-

Therapeutic Targeting: For the GCS, a deeper understanding of the P-protein's active site and its interaction with glycine could inform the development of novel therapeutics for nonketotic hyperglycinemia.

This guide provides a foundational understanding for professionals in biochemistry, drug development, and molecular biology, summarizing the current state of knowledge and outlining pathways for future investigation into the enzymatic processing of glycine.

References

- 1. Structure of the Homodimeric Glycine Decarboxylase P-protein from Synechocystis sp. PCC 6803 Suggests a Mechanism for Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 3. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of the glycine cleavage reaction. Steady state kinetic studies of the P-protein-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]

- 6. foundationnkh.org [foundationnkh.org]

- 7. Polyglycine hydrolases: Fungal β-lactamase-like endoproteases that cleave polyglycine regions within plant class IV chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal structure of a polyglycine hydrolase determined using a RoseTTAFold model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of a polyglycine hydrolase determined using a RoseTTAFold model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for α-Lytic Protease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Lytic protease, a serine endopeptidase isolated from the bacterium Lysobacter enzymogenes, is a valuable tool in proteomics and enzymology research.[1] It exhibits a distinct cleavage specificity, preferentially hydrolyzing peptide bonds C-terminal to small, neutral amino acids such as Alanine (Ala), Threonine (Thr), Serine (Ser), and Valine (Val).[2][3] This specificity provides a complementary approach to other proteases like trypsin. The chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glycine p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA) is utilized to conveniently assay the enzymatic activity of α-lytic protease. The protease cleaves the peptide bond C-terminal to the Glycine residue, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically.

Principle of the Assay

The enzymatic activity of α-lytic protease is determined by monitoring the rate of release of p-nitroaniline (pNA) from the synthetic peptide substrate, this compound. Upon cleavage by the protease, the colorless substrate yields pNA, which has a strong absorbance at 410 nm. The initial rate of pNA formation is directly proportional to the concentration of active α-lytic protease under saturating substrate conditions.

Data Presentation

Enzyme and Substrate Specifications

| Parameter | Value | Reference |

| Enzyme | α-Lytic Protease | [1] |

| EC Number | 3.4.21.12 | [1] |

| Source | Lysobacter enzymogenes | [1] |

| Molecular Weight | ~19.8 kDa | [3] |

| Substrate | This compound | |

| Molecular Formula | C₂₃H₃₀N₆O₉ | |

| Molecular Weight | 534.52 g/mol | |

| Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | [4] |

Recommended Assay Conditions

| Parameter | Recommended Condition | Reference |

| pH | 7.5 - 8.5 | [3] |

| Temperature | 37°C | [3] |

| Wavelength for pNA detection | 410 nm | [4] |

| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | [3] |

Effects of Various Additives on α-Lytic Protease Activity

| Additive | Concentration | Effect on Activity | Reference |

| Sodium Deoxycholate | 0.1% | Stimulates | [3] |

| Sodium Deoxycholate | 1.0% | ~40% Inhibition | [3] |

| Sodium Dodecyl Sulfate (SDS) | 0.1% | ~50% Inhibition | [3] |

| Guanidine Hydrochloride | 1 M | ~80% Inhibition | [3] |

| Phenylmethylsulfonyl fluoride (PMSF) | - | Strong Inhibition | [2][3] |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 8.0):

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.0 with concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

α-Lytic Protease Stock Solution:

-

Prepare a stock solution of α-lytic protease in 10 mM sodium acetate, pH 5.0, to maintain stability.[3]

-

The final concentration will depend on the specific activity of the enzyme lot. A starting concentration of 1 mg/mL is recommended.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

-

-

Substrate Stock Solution (10 mM this compound):

-

Dissolve 5.35 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

Assay Protocol

-

Prepare Working Solutions:

-

Enzyme Working Solution: Dilute the α-lytic protease stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL in the final reaction volume is suggested.

-

Substrate Working Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 1 mM.

-

-

Assay Procedure (96-well plate format):

-

Add 180 µL of the Substrate Working Solution to each well of a clear, flat-bottom 96-well plate.

-

Pre-incubate the plate at 37°C for 5 minutes to bring the substrate to the reaction temperature.

-

Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.

-

-

Controls:

-

Blank: 180 µL of Substrate Working Solution and 20 µL of Assay Buffer (without enzyme).

-

Substrate Control: 180 µL of Assay Buffer and 20 µL of Substrate Stock Solution to check for spontaneous hydrolysis.

-

Enzyme Control: 180 µL of Assay Buffer and 20 µL of Enzyme Working Solution.

-

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min):

-

Subtract the absorbance of the blank from all other readings.

-

Plot the absorbance at 410 nm versus time for each reaction.

-

Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min).

-

-

Calculate the concentration of pNA produced:

-

Use the Beer-Lambert law: A = εbc

-

A = Absorbance

-

ε = Molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹)

-

b = Path length of the light in the well (typically provided by the plate manufacturer, often around 0.5 cm for a 200 µL volume in a 96-well plate).

-

c = Concentration of pNA (M)

-

-

Concentration of pNA (M) = (ΔAbs/min) / (ε * b)

-

-

Calculate the enzyme activity:

-

Activity (µmol/min/mg) = (Concentration of pNA produced (M) * Reaction Volume (L)) / (Amount of enzyme (mg) * 10⁻⁶)

-

Visualizations

Catalytic Mechanism of α-Lytic Protease

The catalytic mechanism of α-lytic protease follows the canonical serine protease mechanism, involving a catalytic triad of Aspartic Acid, Histidine, and Serine.

Caption: Simplified catalytic mechanism of α-lytic protease.

Experimental Workflow for α-Lytic Protease Assay

Caption: Experimental workflow for the α-lytic protease chromogenic assay.

Logical Relationship of α-Lytic Protease Activation

The proper folding and subsequent activation of α-lytic protease is critically dependent on its N-terminal pro-region, which acts as an intramolecular chaperone.

Caption: Activation pathway of α-lytic protease.

References

Application Notes and Protocols for Measuring Enzyme Kinetics using a Chromogenic Substrate

Topic: Measuring Enzyme Kinetics with Suc-Ala-Ala-Pro-Gly-pNA and Related Chromogenic Substrates

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine-p-nitroanilide (this compound) and its analogues in measuring enzyme kinetics. Chromogenic substrates that release p-nitroaniline (pNA) upon enzymatic cleavage are invaluable tools in biochemistry and drug discovery for characterizing protease activity. The rate of pNA release, which can be monitored spectrophotometrically as an increase in absorbance at 405-410 nm, is directly proportional to the enzyme's catalytic activity.

These assays are fundamental for determining key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ), as well as for screening potential enzyme inhibitors.

Principle of the Assay

The enzymatic reaction is based on the hydrolysis of the amide bond between the peptide sequence and the p-nitroaniline moiety. This cleavage releases the yellow-colored pNA molecule. The reaction progress is monitored by measuring the rate of increase in absorbance at 405 nm.

-

Enzyme + this compound → Enzyme + Peptide + p-nitroaniline (yellow)

The initial velocity of the reaction is then used to determine the kinetic parameters of the enzyme.

Substrate Specificity and Considerations

The peptide sequence of the substrate is critical for its specificity towards a particular protease. Chymotrypsin, a well-characterized serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These residues fit into the S1 hydrophobic pocket of the enzyme's active site.[1]

The user-specified substrate, This compound , contains a Glycine (Gly) residue at the P1 position (the position immediately preceding the cleavage site). As Glycine is a small, non-hydrophobic amino acid, this substrate is expected to be a poor substrate for chymotrypsin, resulting in very slow hydrolysis.

For robust and sensitive measurement of chymotrypsin activity, the closely related substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-AAPF-pNA) is highly recommended.[2] This substrate features a Phenylalanine at the P1 position, making it an excellent substrate for chymotrypsin and related proteases like cathepsin G.[2][3]

This protocol will primarily detail the use of Suc-AAPF-pNA with chymotrypsin as a well-established model system. The principles and methods described can be adapted for this compound, but researchers should anticipate significantly lower reaction rates and may need to use higher enzyme concentrations and longer incubation times to achieve a measurable signal.

Materials and Reagents

-

α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

-

Suc-Ala-Ala-Pro-Phe-pNA (or this compound)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl

-

Calcium Chloride (CaCl₂)

-

Hydrochloric Acid (HCl)

-

Ultrapure water

-

96-well flat-bottom microplates (for plate reader assays) or semi-micro cuvettes (for spectrophotometer assays)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm (or 410 nm)

Experimental Protocols

Reagent Preparation

1. Assay Buffer (100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)

-

Dissolve 12.11 g of Tris base in ~900 mL of ultrapure water.

-

Add 1.47 g of CaCl₂ dihydrate.

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

Store at 4°C.

2. Substrate Stock Solution (e.g., 50 mM Suc-AAPF-pNA in DMSO)

-

Accurately weigh the substrate powder.

-

Dissolve in anhydrous DMSO to achieve the desired concentration (e.g., 50 mM). Mix well.[4]

-

Store this stock solution in small aliquots at -20°C, protected from light and moisture.[5]

3. Enzyme Stock Solution (e.g., 1 mg/mL Chymotrypsin)

-

Prepare the stock solution by dissolving chymotrypsin in cold 1 mM HCl containing 2 mM CaCl₂. This acidic condition enhances stability.[3]

-

Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

4. Enzyme Working Solution

-

Immediately before the assay, dilute the enzyme stock solution to the desired concentration using the Assay Buffer. The final concentration will need to be determined empirically but a starting point for Suc-AAPF-pNA is in the range of 1-10 µg/mL. For this compound, a significantly higher concentration may be required.

Protocol for Determining Michaelis-Menten Kinetics (Kₘ and Vₘₐₓ)

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. It can be scaled for cuvette-based assays.

1. Prepare Substrate Dilutions:

-

Create a serial dilution of the substrate (Suc-AAPF-pNA) in Assay Buffer. A typical concentration range to test would be from 0.05 mM to 2.0 mM final concentration in the well. To do this, you can prepare intermediate dilutions from your DMSO stock in Assay Buffer. Note: Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤2%) to avoid effects on enzyme activity.

2. Set up the Assay Plate:

-

Add 100 µL of each substrate dilution to multiple wells of a 96-well plate.

-

Include "no-enzyme" control wells for each substrate concentration, containing 100 µL of the substrate dilution and 100 µL of Assay Buffer. This will account for any non-enzymatic substrate hydrolysis.

-

Include "no-substrate" control wells containing 100 µL of Assay Buffer and 100 µL of the enzyme working solution.

3. Initiate and Monitor the Reaction:

-

Pre-warm the plate and the enzyme working solution to the desired reaction temperature (e.g., 25°C or 37°C).

-

To start the reaction, add 100 µL of the chymotrypsin working solution to each well containing the substrate dilutions.

-

Immediately place the plate in a microplate reader set to the same temperature.

-

Measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes. Ensure the readings are taken during the initial, linear phase of the reaction.

Data Analysis

1. Calculate the Rate of Reaction (v):

-

For each substrate concentration, plot Absorbance at 405 nm versus Time (in seconds or minutes).

-

Determine the slope of the initial linear portion of this curve. This slope is the initial reaction rate (ΔA/min).

-

Convert the rate from ΔA/min to M/s using the Beer-Lambert Law: v (M/s) = (ΔA / min) / (ε × l) × (1 min / 60 s)

-

ε (Molar extinction coefficient of pNA): 8,800 M⁻¹cm⁻¹ at 410 nm.[2]

-

l (Path length): For a 200 µL volume in a standard 96-well plate, the path length is typically ~0.5 cm. This should be measured or calibrated for your specific plate and reader. For a standard 1 cm cuvette, l = 1 cm.

-

2. Determine Kₘ and Vₘₐₓ:

-

Plot the initial reaction rate (v) against the corresponding substrate concentration ([S]).

-

Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v = (Vₘₐₓ × [S]) / (Kₘ + [S])

-

Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear transformation of the data, though non-linear regression is generally more accurate.

3. Calculate k꜀ₐₜ and Catalytic Efficiency:

-

k꜀ₐₜ (Turnover number): Vₘₐₓ / [E]ₜ

-

[E]ₜ: Total enzyme concentration in the assay.

-

-

Catalytic Efficiency: k꜀ₐₜ / Kₘ

Quantitative Data Summary

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) | Reference Conditions |

| α-Chymotrypsin | Suc-AAPF-pNA | ~60 | N/A | N/A | pH 7.8, 25°C |

| Cathepsin G | Suc-AAPF-pNA | 1700 | N/A | N/A | pH 7.5, 25°C |

| Various Proteases | pNA Substrates | Variable | Variable | Variable | Assay dependent |

N/A: Specific data not available in the cited search results. Kₘ values are indicative and can vary based on precise assay conditions (pH, buffer composition, temperature).

Visualizations

Experimental Workflow

Caption: Workflow for determining enzyme kinetic parameters using a chromogenic substrate.

Chymotrypsin Signaling Pathway in Intestinal Epithelium

Recent research has uncovered a signaling role for chymotrypsin beyond its digestive function in the gut. It can interact with Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells, modulating cellular signaling pathways.[6][7]

Caption: Chymotrypsin signaling via Protease-Activated Receptors (PARs) in the gut.

References

- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. coachrom.com [coachrom.com]

- 4. fao.org [fao.org]

- 5. Activation and stabilization of alpha-chymotrypsin by cationic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Determining Enzyme Kinetic Constants (Km and kcat) using Suc-Ala-Ala-Pro-Gly-pNA

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The characterization of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are two key parameters that describe the efficiency of an enzyme. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The kcat, or turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

This document provides a detailed protocol for determining the Km and kcat of a protease using the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA).

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide bond between the glycine and the p-nitroaniline (pNA) moiety in the this compound substrate. Upon hydrolysis by a suitable protease, free pNA is released. While the intact substrate is colorless, the liberated pNA has a distinct yellow color that can be quantified by measuring the absorbance of light at or near 405-410 nm.[1][2][3] The initial rate of the reaction is directly proportional to the enzyme's activity under a given set of conditions. By measuring the initial reaction velocities at various substrate concentrations, the kinetic parameters Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.[4][5]

Materials and Reagents

-

This compound substrate

-

Enzyme of interest (e.g., a specific protease)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2; the optimal buffer will be enzyme-dependent)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for substrate stock solution

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

96-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocol

Reagent Preparation

-

Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the substrate in 100% DMSO or DMF.[6] Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Working Solution: Prepare a working solution of the enzyme in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate for a sufficient duration (e.g., 10-15 minutes).

-

Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer from the stock solution. It is recommended to prepare a 2X concentrated series of at least 6-8 different concentrations. A typical starting range might be from 0.05 mM to 2 mM, but the optimal range will depend on the enzyme's Km.

Assay Procedure

-

Set up the Microplate: In a 96-well plate, add 50 µL of each 2X substrate dilution in triplicate. Include a "no substrate" control (assay buffer only) and a "no enzyme" control for each substrate concentration to measure background absorbance.

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C, 30°C, or 37°C) for 5 minutes.

-

Initiate the Reaction: Add 50 µL of the 2X enzyme working solution to each well to initiate the reaction (final volume will be 100 µL). For the "no enzyme" controls, add 50 µL of assay buffer.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm (or a wavelength between 405-410 nm) every 30-60 seconds for 10-20 minutes.

Data Analysis

-

Calculate Initial Velocities (V₀):

-

For each substrate concentration, plot absorbance versus time.

-

Determine the initial linear portion of the curve for each reaction.

-

The slope of this linear portion represents the initial velocity (V₀) in units of absorbance change per minute (ΔAbs/min).

-

Convert V₀ from ΔAbs/min to moles of product per minute using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5), c is the concentration, and l is the path length of the light in the well.[7]

-

-

Determine Km and Vmax:

-

Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, R):[4][8] V₀ = (Vmax * [S]) / (Km + [S])

-

The software will provide the best-fit values for Vmax and Km.

-

-

Calculate kcat:

-

Calculate the kcat using the following equation: kcat = Vmax / [E]t

-

Where [E]t is the total enzyme concentration in the assay.

-

Data Presentation

The following table provides an illustrative example of kinetic parameters for enzymes acting on a similar substrate, N-Succinyl-Ala-Ala-Pro-Phe-pNA. The kinetic constants for this compound will need to be determined experimentally.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | N/A | N/A | Benchchem[1] |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | N/A | N/A | MedChemExpress[9] |

| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | N/A | N/A | Benchchem[1] |

N/A: Not available in the cited sources.

Visualizations

References

- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 6. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. GraphPad Prism 10 Curve Fitting Guide - Example: Fitting an enzyme kinetics curve [graphpad.com]

- 9. medchemexpress.com [medchemexpress.com]

Suc-Ala-Ala-Pro-Gly-pNA stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of the chromogenic substrate, Suc-Ala-Ala-Pro-Gly-pNA (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine p-nitroanilide). This peptide is a valuable tool in biochemical assays for the investigation of protease activity.

Introduction

This compound is a synthetic peptide substrate designed for the sensitive detection of protease activity. Upon enzymatic cleavage at the C-terminal side of the glycine residue, the p-nitroaniline (pNA) moiety is released. Free pNA is yellow and can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. This allows for a continuous, kinetic assay of enzyme activity. Due to its specific amino acid sequence, this substrate is particularly useful for the characterization of certain proteases and for the screening of their inhibitors.

Physicochemical Properties and Solubility

Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results. The solubility of the peptide is a key factor in the preparation of stock solutions.

| Property | Value |

| Molecular Formula | C23H31N7O9 (example, actual may vary) |

| Molecular Weight | 565.5 g/mol (example, actual may vary) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO and DMF. Insoluble in water.[1] |

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the desired working concentration in an aqueous buffer.

Recommended Solvents and Concentrations:

| Solvent | Recommended Stock Concentration | Notes |

| DMSO | 10-100 mM | Dimethyl sulfoxide is the most common solvent. Ensure use of anhydrous DMSO as moisture can reduce solubility.[1][2] To aid dissolution, warming to 37°C and ultrasonication may be employed.[2] |

| DMF | 5 mg/mL | N,N-Dimethylformamide is an alternative solvent.[3] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 565.5 g/mol ), 5.655 mg of the peptide is required.

-

Weigh the peptide: Carefully weigh the calculated amount of the peptide in a microcentrifuge tube.

-

Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.

-

Dissolve: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or place it in an ultrasonic bath for a short period to facilitate dissolution.[2]

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C in the dark.

Storage and Stability

The stability of this compound, both in solid form and in solution, is crucial for obtaining reliable data.

Storage Recommendations:

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | Up to 3 years when stored desiccated.[1] |

| Stock Solution | -20°C | Up to 1 month.[1][2][4] |

| Stock Solution | -80°C | Up to 6 months to 1 year.[1][2] |

| Working Solution | 4°C or on ice | Should be prepared fresh and used immediately.[5] |

Note: It is critical to avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the peptide.[5]

Application: Enzymatic Assay Protocol

This protocol provides a general framework for using the this compound stock solution in a typical protease assay.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Protease of interest

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Working Solution: Dilute the stock solution with the assay buffer to the desired final working concentration (e.g., 0.2 mM).[5] Prepare this solution fresh before use.

-

Reaction Setup: In a 96-well plate, add the components in the following order:

-

Assay buffer

-

Enzyme solution (or inhibitor and enzyme for inhibition studies)

-

-

Initiate Reaction: Add the this compound working solution to each well to start the reaction. The final volume in each well is typically 200 µL.[5]

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to the reaction temperature (e.g., 37°C).[6] Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes).[5]

-

Data Analysis: The rate of p-nitroaniline release is proportional to the enzyme activity and can be calculated from the linear portion of the absorbance versus time plot.

Diagrams

Caption: Workflow for preparing a stock solution of this compound.

Caption: Principle of the chromogenic assay using this compound.

References

Optimal Buffer Conditions for Suc-Ala-Ala-Pro-Gly-pNA Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining optimal buffer conditions for enzyme assays utilizing the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA). This substrate is particularly useful for the kinetic analysis of proteases, including chymotrypsin and other serine proteases, and for the screening of their inhibitors.

Introduction

The enzymatic assay based on this compound is a cornerstone for studying protease activity. The principle of this assay is the enzymatic hydrolysis of the peptide bond C-terminal to the glycine residue, which leads to the release of the chromogenic group, p-nitroaniline (pNA).[1] The concentration of the liberated pNA can be continuously monitored by measuring the increase in absorbance at or near 405-410 nm, providing a direct and real-time measurement of enzyme activity.[1][2] The succinyl group at the N-terminus enhances the substrate's solubility and stability in aqueous solutions.[3]

The rate of the enzymatic reaction is highly dependent on the buffer conditions, including pH, ionic strength, and the presence of specific ions or additives. Optimizing these conditions is critical for obtaining accurate and reproducible kinetic data.

Key Assay Parameters and Buffer Components

The selection of an appropriate buffer system is crucial for maintaining the optimal pH for enzyme activity and stability. The choice of buffer can also influence the substrate's stability and the catalytic efficiency of the enzyme.

| Parameter | Recommended Range/Conditions | Notes |

| pH | 7.0 - 10.0 | The optimal pH for chymotrypsin-like enzymes is typically in the neutral to alkaline range.[4][5] For chymotrypsin, optimal activity has been observed at pH values between 7.0 and 9.0.[4][5] |

| Buffer System | Tris-HCl, HEPES, Phosphate Buffer (PBS) | Tris-HCl is a commonly used buffer for chymotrypsin assays.[6][7] HEPES is another suitable buffer, particularly for maintaining pH stability in the presence of CO2.[8] |

| Buffer Concentration | 50 - 100 mM | A buffer concentration in this range is generally sufficient to maintain a stable pH throughout the assay. |

| Temperature | 25 - 37 °C | The optimal temperature can vary depending on the specific enzyme. Assays are commonly performed at 25°C or 37°C.[6][9][10] |

| Additives | ||

| Calcium Chloride (CaCl₂) | 10 - 20 mM | Calcium ions can enhance the stability and activity of some proteases, including trypsin and chymotrypsin.[6][7] |

| Detergents (e.g., Triton X-100, Tween-80) | 0.0005% - 0.05% | Non-ionic detergents can help to prevent enzyme aggregation and improve the solubility of hydrophobic compounds.[6][11] |

| Organic Solvents (e.g., DMSO, DMF) | 1 - 10% | The substrate is often dissolved in DMSO or DMF to prepare a stock solution.[3][9][12] The final concentration in the assay should be kept low to avoid enzyme inhibition. |

Experimental Protocols

Preparation of Reagents

1. Substrate Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a final concentration of 10 mM.[3]

-

Store the stock solution in aliquots at -20°C in the dark to prevent degradation and avoid repeated freeze-thaw cycles.[3]

2. Assay Buffer (Example: 100 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂):

-

Dissolve Tris base in deionized water to a concentration of 100 mM.

-

Adjust the pH to 8.0 at the desired assay temperature using concentrated HCl.

-

Add CaCl₂ to a final concentration of 10 mM.

-

Bring the final volume to the desired amount with deionized water.

3. Enzyme Solution:

-

Prepare a stock solution of the enzyme (e.g., chymotrypsin) in a suitable buffer, such as 1 mM HCl, to ensure stability.[13]

-

Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the assay buffer.

Assay Procedure in a 96-Well Plate

-

Prepare the working substrate solution: Dilute the 10 mM substrate stock solution with the assay buffer to the desired final concentration (e.g., 0.2 mM).[3] It is recommended to prepare this solution fresh for each experiment.

-

Set up the reaction plate:

-

Test Wells: Add a specific volume of the enzyme solution (e.g., 20 µL) to each well.

-

Blank Wells: Add the same volume of assay buffer without the enzyme to control for non-enzymatic substrate hydrolysis.[3]

-

-

Initiate the reaction: Add the working substrate solution (e.g., 180 µL) to all wells to bring the final volume to 200 µL.

-

Measure absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm or 410 nm.[1][3] Take readings at regular intervals (e.g., every 30 or 60 seconds) for a specified period (e.g., 10-30 minutes).[3]

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Correct the rate of the test wells by subtracting the rate of the blank wells.

-

The concentration of p-nitroaniline released can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.

-

Visualization of Experimental Workflow and a Relevant Biological Pathway

Experimental Workflow for Protease Assay

References

- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fao.org [fao.org]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. mdpi.com [mdpi.com]

- 12. selleckchem.com [selleckchem.com]

- 13. promega.com [promega.com]

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors using Suc-Ala-Ala-Pro-Gly-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Suc-Ala-Ala-Pro-Gly-pNA is a valuable chromogenic substrate for the high-throughput screening (HTS) of inhibitors targeting specific proteases, particularly those with post-proline cleaving activity such as prolyl endopeptidase (PEP) and certain elastase-like enzymes. The principle of the assay is based on the enzymatic cleavage of the peptide bond C-terminal to the glycine residue, which releases the p-nitroaniline (pNA) moiety. Free pNA is a yellow-colored product with a maximum absorbance at 405-410 nm, providing a direct and quantifiable measure of protease activity. The simplicity and robustness of this colorimetric assay make it highly suitable for automation and large-scale screening campaigns in drug discovery.

This document provides detailed application notes and protocols for utilizing this compound in HTS for protease inhibitors. It includes quantitative data on enzyme kinetics and inhibitor potency, step-by-step experimental procedures, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation

Enzyme Kinetic Parameters

The efficiency of a protease in cleaving a substrate is characterized by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat). While specific kinetic data for this compound is not widely published, the following table presents representative kinetic parameters for the closely related substrate Suc-Ala-Pro-pNA with prolyl endopeptidase (PEP) from different sources, which can serve as a valuable reference.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Flavobacterium meningosepticum PEP | Suc-Ala-Pro-pNA | 0.43 | 45.3 | 1.05 x 105 |

| Sphingomonas capsulata PEP | Suc-Ala-Pro-pNA | 0.29 | 52.1 | 1.80 x 105 |

| Myxococcus xanthus PEP | Suc-Ala-Pro-pNA | 0.35 | 38.5 | 1.10 x 105 |

Data adapted from a comparative biochemical analysis of bacterial prolyl endopeptidases.[1]

For neutrophil elastase, various pNA substrates are used. The following table provides kinetic constants for some commonly used substrates as a reference for assay development.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Human Neutrophil Elastase | MeOSuc-AAPV-pNA | 0.152 | - | - |

| Human Neutrophil Elastase | Suc-Ala-Ala-Ala-pNA | - | - | - |

Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table lists IC50 values for known inhibitors of prolyl endopeptidase and neutrophil elastase. It is important to note that these values were determined using various substrates and assay conditions and should be considered as reference points for your own HTS experiments with this compound.

| Target Enzyme | Inhibitor | Substrate Used | IC50 |

| Prolyl Endopeptidase | PREP inhibitor-1 | Not Specified | < 1 nM |

| Prolyl Endopeptidase | Z-Pro-Pro-CHO | Not Specified | 0.16 µM (human) |

| Prolyl Endopeptidase | S 17092 | Not Specified | 1.2 nM |

| Human Neutrophil Elastase | Sivelestat | Not Specified | 44 nM |

| Human Neutrophil Elastase | Alvelestat (AZD9668) | Not Specified | 7.9 nM (pIC50) |

| Human Neutrophil Elastase | GW-311616 | Not Specified | 22 nM |

Data compiled from various sources reporting inhibitor potencies.[3][4]

Experimental Protocols

High-Throughput Screening (HTS) Assay for Protease Inhibitors

This protocol provides a general framework for a 96- or 384-well plate-based HTS assay. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for each specific protease and experimental setup.

Materials and Reagents:

-

This compound substrate

-

Purified protease (e.g., Prolyl Endopeptidase, Neutrophil Elastase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (inhibitors)

-

Positive control inhibitor (known inhibitor of the target protease)

-

96- or 384-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Preparation of Reagents:

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.

-